Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyacetate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted aromatic esters.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate
- Methyl 2-(5-iodo-2-methoxyphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The methoxy group also contributes to its solubility and interaction with other molecules.
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
HWUPWNMKDNWIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)O |
Origin of Product |
United States |
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